5-Ethynyl-N-methylnicotinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-3-7-4-8(6-11-5-7)9(12)10-2/h1,4-6H,2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNWIWAOTSBNFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=CC(=C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Structure Activity Relationship Sar of 5 Ethynyl N Methylnicotinamide Derivatives
Chemical Synthesis Approaches for 5-Ethynyl-N-methylnicotinamide
The synthesis of this compound and its derivatives often involves multi-step processes, beginning with a suitable nicotinic acid or nicotinamide (B372718) precursor. A common strategy involves the introduction of the ethynyl (B1212043) group at the 5-position of the pyridine (B92270) ring, followed by modification of the carboxamide group.
One documented synthesis of a this compound derivative, specifically (S)-5-ethynyl-N-(2-hydroxy-3-phenylpropyl)-N-methylnicotinamide, starts with 5-ethynylnicotinic acid. acs.org This acid is activated, for example with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and then coupled with the desired amine, in this case, (S)-N-methyl-1-amino-3-phenylpropan-2-ol, in the presence of a base like DIPEA (N,N-Diisopropylethylamine). acs.orggoogle.com
Another general approach involves the Sonogashira cross-coupling reaction to introduce the ethynyl group. uea.ac.uk This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. For instance, a 5-bromo-N-methylnicotinamide could be reacted with a protected acetylene, such as (trimethylsilyl)acetylene, followed by deprotection to yield this compound. acs.org
The synthesis of precursors like 5-bromonicotinamide (B182952) derivatives has also been described. For example, 5-bromo-N-ethyl-4-methyl-nicotinamide can be synthesized from 5-bromo-4-methyl-pyridine-3-carbaldehyde via reductive amination. google.com Further modifications can be carried out on these precursors before or after the introduction of the ethynyl group.
Design Principles Incorporating Ethynyl Linkers in Chemical Structures
The ethynyl group is a versatile functional group in medicinal chemistry, valued for its unique physicochemical properties. sci-hub.seresearchgate.net Its linear geometry and rigidity make it an excellent linker or spacer to connect two pharmacophores, holding them in a specific orientation relative to each other. researchgate.netdergipark.org.tr This rigidity can provide an entropic advantage in binding to a target protein. dergipark.org.tr
The ethynyl linker is often used as a bioisostere for other chemical groups. For example, it can mimic a phenyl ring due to similarities in their π-systems and donor-acceptor interactions. sci-hub.seresearchgate.net It can also act as a bioisostere for halogens like iodine, as the terminal C-H bond of an alkyne can act as a weak hydrogen bond donor, similar to a halogen bond. sci-hub.senih.gov The molecular electrostatic potentials of phenylacetylene (B144264) and halobenzenes show remarkable similarity. nih.gov
The length of the ethynyl linker is a critical design parameter. The carbon-carbon triple bond is shorter (1.21 Å) than a double (1.34 Å) or single (1.53 Å) bond, allowing for precise positioning of molecular fragments. sci-hub.se In the context of PROteolysis TArgeting Chimeras (PROTACs), the length and composition of the linker, which can include ethynyl groups, are crucial for the bioactivity of the molecule. nih.gov
Structure-Activity Relationship (SAR) Investigations of this compound Analogs
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For nicotinamide derivatives, including those with a 5-ethynyl substitution, SAR investigations have focused on several key structural elements. nih.gov These studies have shown that the potency of bisubstrate inhibitors is heavily dependent on the relative spacing and spatial orientation of the adenosine (B11128), amino acid, and nicotinamide-mimicking moieties. acs.orguniversiteitleiden.nl
Influence of Aromatic Substitutions on Efficacy
The nature and position of substituents on the aromatic rings of nicotinamide analogs can significantly impact their biological activity. For instance, in a series of nicotinamide–thiadiazol hybrids, the position of substituents on the phenyl ring influenced cytotoxicity. rsc.org Meta-substitution generally resulted in better activity than para-substitution, and ortho-substitution was more beneficial than para-substitution. rsc.org Furthermore, mono-substituted compounds showed superior activity compared to di-substituted ones. rsc.org
In the context of nicotinamide N-methyltransferase (NNMT) inhibitors, introducing electron-withdrawing groups (EWGs) on the aromatic ring, particularly at the para position relative to the linker, has a striking effect on potency. acs.org For example, a para-cyano-substituted styrene-based inhibitor was identified as a highly potent NNMT inhibitor. acs.org In contrast, a para-substituted amide showed a clear lack of potency compared to its meta-substituted counterpart. acs.org
The following table summarizes the inhibitory activity of some nicotinamide derivatives with different aromatic substitutions against cancer cell lines.
| Compound | Substitution | IC50 (μM) for MDA-MB-231 | IC50 (μM) for MCF-7 |
| 7c | 3-methyl | 13.83 | 20.52 |
| 7d | 4-methyl | 31.77 | 28.81 |
| 7g | 3,4-dimethyl | 60.53 | 49.51 |
Data sourced from a study on nicotinamide–thiadiazol hybrids. rsc.org
Optimization of Inter-Moiety Linker Structures
The linker connecting different moieties in a molecule plays a critical role in determining its biological activity. nih.gov In the development of bisubstrate NNMT inhibitors, various linkers have been explored, with alkynyl linkers often leading to the highest levels of inhibition. universiteitleiden.nlnih.gov
Studies have compared different types of linkers. For example, replacing an unsaturated linker with a fully saturated alkyl linker can lead to a reduction in activity, although significant potency can be retained. universiteitleiden.nlnih.gov In one study, reducing a C=C double bond to a saturated three-carbon linker increased the IC50 value more than 10-fold, but the resulting compound was still highly potent. acs.org Truncated or amide-linked analogs, however, showed a clear drop in activity. acs.org
The following table shows the effect of linker modifications on the inhibitory activity of NNMT inhibitors.
| Compound | Linker Modification | IC50 (μM) |
| 17u | C=C double bond | 0.0037 |
| 26 | Saturated three-carbon linker | 0.054 |
| 25 | Truncated analogue | 2.78 |
| 29 | Amide-linked | >25 |
Data sourced from a study on bisubstrate NNMT inhibitors. acs.org
Significance of Amino Acid and Adenosine Modifications
Modifications to the amino acid and adenosine moieties of bisubstrate inhibitors can dramatically influence their biological activity. semanticscholar.org Subtle changes in the amino acid side chain have been shown to result in significant decreases in the activity of NNMT inhibitors. acs.org
In the context of cyclic adenosine diphosphate (B83284) ribose (cADPR) analogues, 8-substituted derivatives, such as 8-amino-cADPR and 8-bromo-cADPR, act as antagonists of cADPR/Ca2+ signaling. acs.org The synthesis of these analogues often involves the coupling of the relevant modified nucleotide with nicotinamide 5′-mononucleotide (β-NMN+). acs.org
The 2'-hydroxyl group of the ribose in adenosine has also been found to be important. 2'-deoxy-nucleosides are generally more susceptible to hydrolysis under acidic conditions compared to their ribose counterparts. acs.org
Based on a comprehensive search of available scientific literature, there is no specific information detailing the enzymatic targeting and mechanistic action of the compound “this compound” in the context of Nicotinamide N-Methyltransferase (NNMT).
The precise data required to populate the requested sections and subsections—including the characterization of NNMT catalysis with this specific compound, its kinetic parameters of inhibition, and its molecular binding mechanisms through crystallographic, computational, or protein profiling studies—are not present in the accessible research literature.
Therefore, it is not possible to generate the article as requested while adhering to the strict requirements of scientific accuracy and focusing solely on "this compound". Information exists for other NNMT inhibitors, but per the instructions, discussion of these analogs falls outside the scope of this article.
Enzymatic Targeting and Mechanistic Elucidation of 5 Ethynyl N Methylnicotinamide Action
Nicotinamide (B372718) N-Methyltransferase (NNMT) as a Key Enzymatic Target
Selective Inhibition Profile Against Related Methyltransferases
5-Ethynyl-N-methylnicotinamide and its analogs, such as the well-characterized inhibitor NS1, have been engineered to exhibit a high degree of selectivity for NNMT over other methyltransferases. nih.govnih.gov This selectivity is crucial for its utility as a chemical probe and potential therapeutic agent, as it minimizes off-target effects. The design of these alkynyl bisubstrate inhibitors leverages the unique topology of the NNMT active site, creating a molecule that fits with exceptional precision. nih.govchemrxiv.org
The inhibitor NS1, a potent nicotinamide-SAM conjugate, demonstrates subnanomolar affinity for NNMT, with an inhibition constant (Kᵢ) of 500 pM. nih.govacs.org This high affinity is a key feature of its potent inhibitory action. While extensive screening data against a broad panel of methyltransferases for this compound itself is not widely published, the class of bisubstrate NNMT inhibitors is noted for its selectivity. For instance, similar bisubstrate inhibitors have been tested against dozens of other methyltransferases and were found to inhibit only a small number of them, and at much lower potencies. medkoo.com
The selectivity of NS1 for NNMT was critically evaluated against its closest homologues, indolethylamine N-methyltransferase (INMT) and phenylethanolamine N-methyltransferase (PNMT), confirming its specificity. nih.gov The rational design, featuring an alkyne linker to mimic the transition state of the methyl transfer reaction, is a key contributor to both its potency and selectivity. nih.govchemrxiv.org
| Compound | Inhibition Constant (Kᵢ) | pKᵢ (-logKᵢ) |
|---|---|---|
| NS1 (this compound analog) | 0.5 nM | 9.30 |
| NS1-alkane analog | 4.7 nM | 8.33 |
| NS1-C6' epimer | 123 nM | 6.91 |
Modulation of Nicotinamide Adenine (B156593) Dinucleotide (NAD+) Metabolism Pathways
The primary downstream effect of inhibiting NNMT with this compound is the significant modulation of NAD+ metabolism. By blocking the N-methylation of nicotinamide, the inhibitor directly influences the flux of the NAD+ salvage pathway and, consequently, the activity of NAD+-dependent enzymes.
The NAD+ salvage pathway is the primary route for NAD+ biosynthesis in mammalian cells, recycling nicotinamide (NAM) back into NAD+. The enzyme NNMT acts as a gatekeeper to this pathway by catalyzing the methylation of NAM to form 1-methylnicotinamide (B1211872) (1-MNA), a molecule that is then typically excreted. This process effectively consumes NAM, reducing the pool available for NAD+ synthesis.
By inhibiting NNMT, this compound prevents the methylation of NAM. This action spares the NAM pool, making more of this crucial precursor available to be converted into nicotinamide mononucleotide (NMN) by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT), and subsequently into NAD+. Consequently, the inhibition of NNMT leads to an increased flux through the NAD+ salvage pathway, resulting in elevated intracellular NAD+ levels. nih.gov Studies have consistently shown that inhibiting NNMT activity or downregulating its expression leads to significant increases in cellular NAD+ concentrations. nih.gov
The elevation of intracellular NAD+ levels following NNMT inhibition has profound indirect effects on a variety of NAD+-dependent enzymes, most notably sirtuins and poly(ADP-ribose) polymerases (PARPs). These enzymes use NAD+ as a cosubstrate to carry out their functions, and their activity is therefore highly sensitive to the availability of NAD+.
Sirtuins are a class of protein deacetylases that play critical roles in regulating metabolism, DNA repair, and longevity. Their activity is dependent on NAD+, and by increasing the cellular NAD+ pool, NNMT inhibitors like this compound can enhance sirtuin activity. nih.gov For example, increased NAD+ levels can boost the activity of SIRT1, a key metabolic regulator. Some research also suggests a more complex relationship, where NNMT itself can regulate hepatic nutrient metabolism through the stabilization of the SIRT1 protein. acs.org
Poly(ADP-ribose) polymerases (PARPs) are enzymes crucial for DNA repair and the maintenance of genomic stability. PARPs are activated by DNA damage and consume large amounts of NAD+ to synthesize poly(ADP-ribose) chains on target proteins, signaling and recruiting other repair factors. nih.gov By increasing the availability of NAD+, NNMT inhibition can support robust PARP activity, thereby facilitating efficient DNA repair. Conversely, the downstream metabolite of NAM methylation, N1-methyl-2-pyridone-5-carboxamide (2-PY), has been noted to have an inhibitory effect on PARP-1 activity, adding another layer of complexity to the regulatory network. nih.gov
Cellular and Systems Level Effects of 5 Ethynyl N Methylnicotinamide Mediated Nnmt Inhibition
Remodeling of Cellular Metabolic Networks
Inhibition of Nicotinamide (B372718) N-methyltransferase (NNMT) by compounds such as 5-Ethynyl-N-methylnicotinamide instigates a significant remodeling of cellular metabolic networks. NNMT's primary function is to catalyze the methylation of nicotinamide, a process that consumes the universal methyl donor S-adenosylmethionine (SAM). nih.gov This enzymatic activity directly links one-carbon metabolism with the nicotinamide adenine (B156593) dinucleotide (NAD+) salvage pathway. nih.gov Consequently, inhibiting NNMT can lead to broad shifts in metabolic homeostasis.
The mechanism behind this metabolic remodeling is tied to the preservation of SAM levels and the modulation of NAD+ metabolism. By preventing the consumption of SAM for nicotinamide methylation, NNMT inhibition can enhance the availability of methyl groups for other critical cellular processes. Moreover, by sparing nicotinamide from methylation, more of this precursor is available for the NAD+ salvage pathway, potentially boosting cellular NAD+ levels, which are crucial for a myriad of redox reactions and enzymatic processes central to metabolic regulation. nih.govnih.gov
| Parameter | Effect of NNMT Inhibition | Reference |
|---|---|---|
| Body Weight Gain | Limited | nih.gov |
| Fat Mass Gain | Limited | nih.gov |
| Oral Glucose Tolerance | Improved | nih.gov |
| Insulin Sensitivity | Improved | nih.gov |
| Hepatic Steatosis | Attenuated | nih.gov |
| Liver Triglyceride Levels | Reduced | nih.gov |
Alterations in Epigenetic Regulation
The inhibition of NNMT by this compound has profound implications for epigenetic regulation, primarily through its influence on cellular methylation potential. nih.gov Epigenetic modifications, such as DNA and histone methylation, are crucial for regulating gene expression without altering the underlying DNA sequence. nih.gov These processes are highly dependent on the availability of methyl donors, particularly S-adenosylmethionine (SAM). nih.gov
NNMT is a significant consumer of SAM. In certain pathological states, such as in various cancers, NNMT is overexpressed and can act as a "methylation sink," depleting the cellular pool of SAM. nih.gov This depletion can lead to global changes in the epigenetic landscape, including the hypomethylation of histones and other proteins, which in turn can alter gene expression in a way that promotes tumorigenesis. nih.gov
By blocking NNMT, this compound can counteract this effect, preserving the cellular SAM pool and thereby influencing the methylation status of key cellular components. This restoration of methylation potential can lead to the remodeling of the epigenetic state, potentially reversing the pro-tumorigenic gene expression patterns associated with NNMT overexpression. nih.gov
Histone methylation is a critical epigenetic mark that can either activate or repress gene transcription, depending on the specific lysine (B10760008) or arginine residue that is methylated and the degree of methylation (mono-, di-, or tri-methylation). youtube.com The enzymes responsible for histone methylation, histone methyltransferases, all rely on SAM as the methyl donor.
Research has shown that the overexpression of NNMT in cancer cells leads to an altered epigenetic state characterized by hypomethylated histones. nih.gov This suggests that by consuming SAM, NNMT directly impairs the ability of histone methyltransferases to properly methylate their histone substrates. Consequently, inhibiting NNMT with a compound like this compound is expected to increase the availability of SAM for histone methyltransferases, leading to a restoration of normal histone methylation patterns. This can have widespread effects on gene expression, as histone methylation is a key regulator of chromatin structure and accessibility to the transcriptional machinery. youtube.com The interplay between DNA methylation and histone modifications is complex, with crosstalk between these epigenetic marks being essential for proper gene regulation. embopress.org
In Vitro and Ex Vivo Cell Line Investigations
The cellular effects of NNMT inhibition by this compound have been investigated in a variety of cell line models, providing insights into its potential therapeutic applications in different physiological and pathological contexts.
In the context of aging, skeletal muscle regenerative capacity declines, partly due to the senescence of muscle stem cells (muSCs). nih.gov NNMT is overexpressed in aging skeletal muscle, which has been linked to impaired NAD+ salvage pathway and increased muSC senescence. nih.gov
Studies using small molecule inhibitors of NNMT in aged mice have demonstrated a significant improvement in muscle regeneration following injury. nih.gov In vitro experiments using C2C12 myoblasts, a common model for muscle stem cells, have recapitulated these findings, showing that NNMT inhibition promotes and enhances myoblast differentiation. nih.gov This suggests that this compound could potentially rejuvenate senescent muscle stem cells and improve muscle repair. The treatment of aged mice with an NNMT inhibitor led to increased muscle stem cell proliferation and fusion, resulting in a nearly two-fold greater myofiber cross-sectional area and a shift towards larger myofibers after injury. nih.gov
| Cell Model/System | Parameter | Effect of NNMT Inhibition | Reference |
|---|---|---|---|
| Aged Mouse Muscle Injury Model | Muscle Stem Cell Proliferation and Fusion | Elevated | nih.gov |
| Myofiber Cross-Sectional Area | Increased (nearly 2-fold) | nih.gov | |
| C2C12 Myoblasts (in vitro) | Myoblast Differentiation | Promoted and Enhanced | nih.gov |
Osteosarcoma is a primary bone malignancy characterized by high metastatic potential and chemoresistance. nih.gov Recent research has implicated NNMT in the progression of this cancer. Immunohistochemical analyses have revealed significantly higher NNMT expression in osteosarcoma samples compared to healthy bone tissue. nih.gov
In osteosarcoma cell lines, the silencing of NNMT has been shown to decrease cell proliferation and migration. nih.govunivpm.it Furthermore, NNMT downregulation enhanced the sensitivity of these cells to chemotherapeutic agents. nih.gov These findings suggest that NNMT plays a role in promoting the aggressive phenotype of osteosarcoma cells. Therefore, the inhibition of NNMT by this compound could represent a promising therapeutic strategy for this type of cancer. The U2OS cell line is a well-established model for osteosarcoma research and has been used to study the effects of various anti-cancer agents. nih.goveuropeanreview.orgmdpi.com Studies have shown that U2OS cells are glutamine-dependent, a metabolic characteristic that could potentially be exploited by targeting NNMT. nih.gov
The liver is a key metabolic organ with abundant NNMT expression. nih.gov Dysregulation of hepatic NNMT is linked to various liver diseases, including non-alcoholic fatty liver disease (NAFLD). nih.govmdpi.com While the precise role of NNMT in NAFLD is complex and may be context-dependent, studies have shown that NNMT inhibition can have beneficial effects.
In diet-induced obese mice, an NNMT inhibitor was found to ameliorate hepatic steatosis. nih.gov This was evidenced by reductions in liver weight, size, and triglyceride content, as well as improvements in liver histology. nih.gov These findings suggest that inhibiting NNMT in hepatic cells can modulate lipid metabolism and reduce the fat accumulation that characterizes NAFLD. The mechanism is thought to involve the regulation of NAD+ metabolism and its impact on sirtuins, which are key regulators of hepatic lipid metabolism. mdpi.com One study noted that an NNMT inhibitor, 5-amino-1-methylquinolinium, improved liver steatosis in mice on a western diet by inducing a unique metabolomic signature in adipose tissue, highlighting the systemic effects of NNMT inhibition. nih.gov
Neuronal Cell Studies
While direct studies on this compound in neuronal cells are limited, research on the broader implications of inhibiting its target enzyme, Nicotinamide N-methyltransferase (NNMT), provides significant insights. NNMT is expressed solely in neurons within the human brain, and its levels have been found to be significantly increased in the brains of patients with Alzheimer's disease. nih.gov Overexpression of NNMT has been linked to the promotion of senescence, a state of irreversible cell growth arrest. nih.gov
In laboratory settings, the expression of NNMT in the SH-SY5Y human neuroblastoma cell line has been shown to induce multiple cytoprotective effects. These include increased activity of mitochondrial complex I and subsequent ATP synthesis, as well as protection against various neurotoxins relevant to Parkinson's disease. nih.gov Furthermore, NNMT expression in both SH-SY5Y cells and N27 rat mesencephalic dopaminergic neurons leads to increased neurite branching and the expression of the presynaptic marker synaptophysin, suggesting a role in neuronal morphology and differentiation. nih.gov These effects on neuronal morphology appear to be mediated by the sequential activation of the ephrin-B2 (EFNB2) and Akt signaling pathways. nih.gov
Inhibition of NNMT is being explored as a therapeutic strategy for neurodegenerative diseases. patsnap.com The rationale is that by blocking NNMT, the levels of its substrate, nicotinamide (a form of vitamin B3), increase. This can potentially boost the levels of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for cellular energy metabolism and repair mechanisms. patsnap.com
Analysis of Downstream Signaling Cascades and Protein Interactions
The inhibition of NNMT by compounds such as this compound sets off a cascade of downstream signaling events, primarily revolving around the regulation of Sirtuin 1 (SIRT1) activity and its influence on cellular processes like muscle stem cell dynamics.
The relationship between NNMT inhibition and SIRT1 activity is complex and appears to be context-dependent. Some studies suggest that NNMT and its product, 1-methylnicotinamide (B1211872) (1-MNA), can stabilize SIRT1 protein, thereby enhancing its activity. nih.govfrontiersin.org This stabilization is thought to occur through the reduction of SIRT1 ubiquitination, preventing its degradation by the proteasome. frontiersin.org In this scenario, NNMT inhibition would be expected to decrease SIRT1 activity.
Conversely, other research indicates that pharmacological inhibition of NNMT can lead to a downregulation of nuclear SIRT1 expression and an increase in its phosphorylation, which can inhibit its deacetylase activity. univpm.it This effect might be due to the accumulation of nicotinamide, a known inhibitor of SIRT1. univpm.it
SIRT1 is a NAD+-dependent deacetylase that plays a critical role in regulating various cellular processes by deacetylating a wide range of protein targets. mdpi.com Key downstream targets of SIRT1 include:
p53: SIRT1 can deacetylate the tumor suppressor protein p53, inhibiting its transcriptional activity and thereby reducing apoptosis (programmed cell death). nih.gov
NF-κB (p65 subunit): By deacetylating the p65 subunit of NF-κB, SIRT1 can suppress the transcription of pro-inflammatory genes, thus dampening inflammatory responses. nih.gov
PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): SIRT1-mediated deacetylation of PGC-1α is involved in mitochondrial biogenesis and function. researchgate.net
FOXO (Forkhead box proteins): Deacetylation of FOXO transcription factors by SIRT1 can influence cellular processes like stress resistance and metabolism. researchgate.net
c-myc: Upregulation of NNMT has been shown to increase c-myc expression through SIRT1-mediated deacetylation, which in turn promotes glycolysis. nih.gov
The following table summarizes the dual effects of NNMT activity on SIRT1 regulation as reported in different cellular contexts.
| Cellular Context | Effect of NNMT Activity on SIRT1 | Proposed Mechanism | Downstream Consequence | Reference |
| Hepatocytes | Stabilization of SIRT1 protein | Reduction of SIRT1 ubiquitination and proteasomal degradation by 1-MNA. | Regulation of glucose and cholesterol metabolism. | nih.govfrontiersin.org |
| Endothelial Cells | Maintenance of nuclear SIRT1 levels | The NNMT/SIRT1 pathway exerts a cytoprotective role under oxidant stress. | Protection against oxidant stress-induced injury. | univpm.it |
| NSCLC Cells | Increased SIRT1 protein expression | Not fully elucidated. | Increased c-myc deacetylation and subsequent promotion of glycolysis. | nih.gov |
Inhibition of NNMT has been demonstrated to have a significant impact on muscle stem cells (also known as satellite cells), which are crucial for muscle regeneration. Treatment of aged mice with a small molecule NNMT inhibitor has been shown to activate senescent muscle stem cells and enhance the regenerative capacity of skeletal muscle. nih.gov
This activation is characterized by an increase in the proliferation of muscle stem cells. Specifically, NNMT inhibition led to a higher number of proliferating muscle stem cells, identified by the co-expression of the transcription factor Pax7 and the proliferation marker EdU (5-ethynyl-2'-deoxyuridine). nih.gov Pax7 is a key transcription factor that is essential for the maintenance and function of muscle stem cells. nih.govmdpi.com It plays a dual role by promoting the commitment of progenitor cells to the muscle lineage while preventing their premature terminal differentiation. nih.gov
Furthermore, NNMT inhibition not only increased the number of proliferating muscle stem cells but also promoted their fusion into damaged myofibers, indicating an enhancement of muscle regeneration. nih.gov This suggests that by inhibiting NNMT, compounds like this compound can shift the balance in muscle stem cells from a quiescent or senescent state towards active proliferation and differentiation, ultimately contributing to muscle repair.
The interplay between Pax7 and myogenic regulatory factors (MRFs) like MyoD is critical for myogenesis. mdpi.com Pax7 is expressed in quiescent and proliferating satellite cells, while MyoD is typically upregulated as cells commit to differentiation. mdpi.comresearchgate.net The observation that NNMT inhibition boosts the population of Pax7+/EdU+ cells points to an expansion of the actively cycling muscle stem cell pool, which is a prerequisite for effective muscle regeneration. nih.gov
The table below details the observed effects of a small molecule NNMT inhibitor on muscle stem cell dynamics in aged mice.
| Parameter Measured | Observation with NNMT Inhibitor Treatment | Implication for Muscle Regeneration | Reference |
| Proliferating Muscle Stem Cells (Pax7+/EdU+) | Increased number of double-positive cells. | Expansion of the pool of actively dividing muscle stem cells available for repair. | nih.gov |
| Total Muscle Stem Cells (Pax7+) | No significant change in the total number of Pax7+ cells. | Suggests that the inhibitor primarily acts on activating existing quiescent/senescent cells rather than increasing the overall stem cell pool size. | nih.gov |
| Muscle Stem Cell Fusion (Pax7-/EdU+/DAPI+ nuclei within laminin (B1169045) border) | Promoted greater fusion of muscle stem cells into damaged myofibers. | Enhanced incorporation of new nuclei into muscle fibers, leading to more effective repair and regeneration. | nih.gov |
Advanced Research Applications and Future Directions for 5 Ethynyl N Methylnicotinamide
Development as Chemical Probes for Specific Protein Labeling
The primary utility of 5-Ethynyl-N-methylnicotinamide as a chemical probe lies in its capacity for covalent labeling of specific proteins. The terminal alkyne (the ethynyl (B1212043) group) serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can react selectively with a partner molecule, typically an azide-functionalized tag, in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govresearchgate.netnih.gov This "clickable" nature allows for a two-step labeling process.
First, the this compound probe is introduced to a biological system, such as a cell lysate or intact cells, where it can interact with its target proteins. These targets are typically enzymes for which N-methylnicotinamide is a substrate or binder. After an incubation period, an azide-modified reporter tag—such as a fluorescent dye (e.g., rhodamine-azide) or an affinity handle (e.g., biotin-azide)—is added along with the necessary catalysts. nih.gov The click reaction covalently attaches the reporter tag to the probe, which is now bound to its target protein, effectively labeling the protein for subsequent detection or analysis. nih.govmetwarebio.com
This technique has been successfully applied with similar alkyne-modified NAD+ analogs to identify the substrates of enzymes like poly(ADP-ribose) polymerases (PARPs). nih.gov Using this method, researchers have labeled and subsequently identified dozens of potential PARP-1 substrate proteins from cell lysates, demonstrating the power of clickable analogs in mapping protein interactions and modifications. nih.gov
Table 1: Methodologies for Protein Labeling using Alkynyl Probes
| Step | Description | Purpose |
|---|---|---|
| 1. Probe Incubation | The alkynyl probe (e.g., this compound) is introduced to the biological sample. | To allow the probe to bind to its specific protein targets. |
| 2. Click Chemistry Reaction | An azide-functionalized reporter tag (e.g., biotin-azide, fluoro-azide) is added. | To covalently attach the reporter tag to the probe-protein complex. |
| 3. Visualization/Purification | The labeled proteins are detected via fluorescence microscopy or isolated using affinity chromatography (e.g., streptavidin beads for biotin). | To visualize the location of target proteins or to purify them for identification by mass spectrometry. |
Utility in Elucidating Complex Metabolic Pathways
Beyond labeling single protein targets, this compound is a powerful tool for metabolic pathway elucidation. N-methylnicotinamide is a key metabolite in the catabolism of nicotinamide (B372718) (a form of vitamin B3) and the NAD+ salvage pathway. mdpi.commetabolomicsworkbench.org The enzyme Nicotinamide N-methyltransferase (NNMT) catalyzes its formation, and it is further metabolized into other products like N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide. mdpi.commetabolomicsworkbench.org
By using the ethynyl-tagged version, researchers can trace the metabolic fate of N-methylnicotinamide with high precision. When cells are cultured with this compound, they process it through the same enzymatic pathways as the natural metabolite. Consequently, the downstream products also carry the alkyne tag.
After a specific time, the cells can be harvested and lysed. A "click" reaction is then performed on the entire collection of cellular metabolites to attach a biotin (B1667282) tag to all alkyne-containing species. These tagged metabolites can then be selectively pulled out of the complex mixture and identified using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov This approach, a form of functional metabolomics, can provide a detailed snapshot of the metabolic flux through the pathway, confirm the identity of known metabolites, and potentially lead to the discovery of previously uncharacterized metabolic intermediates or alternative catabolic routes. nih.govmdpi.com
Application as Research Tools for Enzymology and Drug Discovery
In the fields of enzymology and drug discovery, this compound serves as a valuable research tool for studying enzyme function and for identifying new therapeutic agents. researchgate.net For enzymes that recognize N-methylnicotinamide, such as NNMT, the probe can be used to map the active site and understand substrate binding. By covalently linking to the enzyme, the probe allows for detailed structural analysis of the enzyme-substrate complex.
Furthermore, the probe is instrumental in the development of high-throughput screening (HTS) assays for discovering new enzyme inhibitors. One common approach is a competitive binding assay. In this setup, the target enzyme is incubated with the ethynyl probe in the presence of various compounds from a chemical library. If a test compound is an effective inhibitor, it will occupy the enzyme's active site and prevent the probe from binding.
The amount of probe that binds to the enzyme can be quantified by clicking on a fluorescent tag and measuring the resulting signal. A low signal indicates that the test compound successfully outcompeted the probe, marking it as a "hit" for further investigation. researchgate.net This strategy provides a robust method for sifting through thousands of potential drug candidates to find those with specific activity against a chosen enzyme target. Such approaches have been used to identify novel inhibitors for various enzyme classes, demonstrating the utility of chemical probes in the drug discovery pipeline. researchgate.netacs.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Nicotinamide Adenine (B156593) Dinucleotide | NAD+ |
| Nicotinamide | - |
| N-methylnicotinamide | - |
| Poly(ADP-ribose) polymerase | PARP |
| Nicotinamide N-methyltransferase | NNMT |
| N1-methyl-2-pyridone-5-carboxamide | - |
| N1-methyl-4-pyridone-3-carboxamide | - |
| Rhodamine | - |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 5-Ethynyl-N-methylnicotinamide to ensure high yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent selection, and catalyst efficiency) and purification techniques. For example, using column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) can improve purity. Yield optimization may require stoichiometric adjustments of reactants like ethynyl precursors and methylamine derivatives. Analytical validation via HPLC (≥95% purity threshold) and mass spectrometry (to confirm molecular weight) is critical .
Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled humidity (e.g., 40–75% RH), temperature (e.g., 25°C, 40°C), and light exposure. Use techniques like thermogravimetric analysis (TGA) for thermal stability and UV-Vis spectroscopy to monitor photodegradation. Data should be compared against ICH guidelines for pharmaceutical stability testing, with degradation products identified via LC-MS .
Q. What analytical methods are most reliable for quantifying this compound in complex biological matrices?
- Methodological Answer : LC-MS/MS with isotopically labeled internal standards (e.g., deuterated analogs) ensures specificity and minimizes matrix effects. Validate methods for linearity (R² > 0.99), precision (CV < 15%), and recovery rates (80–120%). For tissue distribution studies, homogenize samples in PBS and extract using solid-phase extraction (SPE) prior to analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound across studies?
- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., dosing regimens, animal models). Cross-validate findings using orthogonal assays:
- In vitro : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) with standardized protocols.
- In vivo : Replicate studies in isogenic animal models to control for genetic variability.
Statistical tools like ANOVA with post-hoc tests can assess significance of discrepancies .
Q. What experimental designs are recommended to elucidate the mechanism of action of this compound in neurological targets?
- Methodological Answer : Use CRISPR-Cas9 knockout models to identify target proteins (e.g., nicotinic acetylcholine receptor subunits). Pair this with fluorescence-based calcium imaging to monitor real-time neuronal activity. For binding affinity studies, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides quantitative data. Include negative controls (e.g., scrambled siRNA) to validate specificity .
Q. How can computational modeling enhance the understanding of this compound’s metabolic pathways?
- Methodological Answer : Apply in silico tools like Schrödinger’s ADMET Predictor or CypReact to predict cytochrome P450-mediated metabolism. Validate predictions with in vitro microsomal assays (human/rat liver microsomes) and UPLC-QTOF for metabolite identification. Molecular docking studies (AutoDock Vina) can highlight interactions with metabolic enzymes like CYP3A4 .
Q. What ethical and reproducibility safeguards are critical when testing this compound in preclinical models?
- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis to determine sample size. Obtain IACUC approval for protocols involving euthanasia or invasive procedures. Publish raw data in repositories like Figshare to enable independent verification .
Data Reporting and Validation
Q. How should researchers address gaps in existing pharmacokinetic data for this compound?
- Methodological Answer : Conduct pilot studies to determine plasma half-life (t₁/₂) and bioavailability using cassette dosing in rodents. Compare intravenous vs. oral administration routes. Use non-compartmental analysis (Phoenix WinNonlin) for AUC calculations. Report limitations (e.g., interspecies differences) transparently in publications .
Q. What strategies mitigate bias in high-throughput screening (HTS) assays for this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
